N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide
Description
N-(2,4-Diethoxypyrimidin-5-yl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a pyrimidine ring substituted with ethoxy groups at the 2- and 4-positions. The cyclopropane moiety is directly attached to the carboxamide group, which is further linked to the pyrimidin-5-amine scaffold.
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-17-11-9(14-10(16)8-5-6-8)7-13-12(15-11)18-4-2/h7-8H,3-6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNJHIKTPSUNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2CC2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-diethoxypyrimidine as the starting material.
Cyclopropanation: The pyrimidine ring is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amidation: The resulting cyclopropane derivative undergoes amidation with cyclopropanecarboxylic acid or its derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrimidinyl ketones or aldehydes.
Reduction Products: Reduced pyrimidinyl derivatives.
Substitution Products: Substituted pyrimidinyl compounds with different functional groups.
Scientific Research Applications
N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide and other pyrimidinyl derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The unique ethoxy groups in this compound contribute to its distinct properties and applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Pharmacological Relevance
Cyclopropanecarboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Lemborexant (E2006)
- Structure : (1R,2S)-2-[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide.
- Key Features :
- 2,4-Dimethylpyrimidine ring (vs. diethoxy in the target compound).
- Fluorinated aromatic groups (3-fluorophenyl, 5-fluoropyridinyl).
- Pharmacology : Approved for insomnia as a dual orexin receptor antagonist. The fluorine atoms enhance binding affinity to orexin receptors, while the dimethylpyrimidine contributes to metabolic stability .
N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclopropanecarboxamide
- Structure : Features an isothiazolo[5,4-b]pyridine core with 3,4-dimethoxyphenyl substituents.
- Key Features :
- Isothiazolo-pyridine heterocycle (vs. pyrimidine in the target compound).
- Methoxy groups on the phenyl ring.
- Pharmacology : Reported as a kinase inhibitor, highlighting the role of methoxy groups in modulating electronic properties and solubility .
Tozasertib Lactate
- Structure : Contains a pyrimidine-thioether linkage and piperazinyl group.
- Key Features :
- Sulfur-bridged pyrimidine and cyclopropanecarboxamide.
- Piperazinyl substituent for enhanced solubility.
- Pharmacology : Antineoplastic agent targeting Aurora kinases, demonstrating the versatility of cyclopropanecarboxamides in oncology .
Biological Activity
N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation in preclinical models. |
| Anticancer | Shows promise in inhibiting tumor growth in various cancer cell lines. |
| Enzyme Inhibition | Potentially inhibits key metabolic enzymes involved in disease processes. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -
Anti-inflammatory Effects :
In a preclinical model of inflammation, the compound was administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers compared to control groups, indicating its potential for treating inflammatory diseases. -
Anticancer Properties :
Research involving cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential utility in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
